p-Chlorophenyl allyl ether

Description

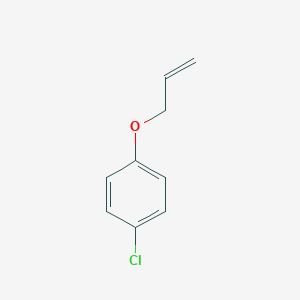

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXDOKLIYYAHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292953 | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-70-1 | |

| Record name | 1-Chloro-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

p-Chlorophenyl Allyl Ether: A Comprehensive Technical Guide

CAS Number: 13997-70-1

This guide provides an in-depth technical overview of p-Chlorophenyl allyl ether, catering to researchers, scientists, and professionals in drug development. It covers the compound's synthesis, chemical properties, spectral data, and potential applications, with a focus on experimental details and data presentation.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| IUPAC Name | 1-chloro-4-(prop-2-en-1-yloxy)benzene | [1] |

| CAS Number | 13997-70-1 | [1] |

| Computed XLogP3 | 3.1 | |

| Computed Hydrogen Bond Donor Count | 0 | |

| Computed Hydrogen Bond Acceptor Count | 1 | |

| Computed Rotatable Bond Count | 3 |

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

p-Chlorophenol

-

Allyl bromide

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorophenol (1.0 equivalent) in acetone or DMF.

-

Add a base, such as powdered potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents), to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the p-chlorophenoxide salt.

-

To this mixture, add allyl bromide (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Diagram of the Williamson Ether Synthesis Workflow:

Williamson Ether Synthesis Workflow

Chemical Reactions

Claisen Rearrangement

Aryl allyl ethers, such as this compound, can undergo a thermal or Lewis acid-catalyzed[2][2]-sigmatropic rearrangement known as the Claisen rearrangement. This reaction typically results in the formation of an ortho-allyl phenol.

Diagram of the Claisen Rearrangement:

Claisen Rearrangement Pathway

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the allyl protons (vinylic and allylic) and the aromatic protons of the p-chlorophenyl group are expected. The allylic protons adjacent to the ether oxygen typically appear around 4.5 ppm. The vinylic protons show characteristic splitting patterns between 5.2 and 6.1 ppm. The aromatic protons appear as two doublets in the range of 6.8-7.3 ppm due to the para-substitution pattern. |

| ¹³C NMR | Resonances for the three distinct carbons of the allyl group and the four unique carbons of the p-chlorophenyl ring are observed. The carbon attached to the ether oxygen is deshielded and appears downfield. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 168, with a characteristic M+2 peak at m/z 170 due to the presence of the ³⁷Cl isotope. Fragmentation patterns may include the loss of the allyl group or cleavage of the ether bond. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands include C-O-C stretching of the ether group (around 1245 cm⁻¹ and 1030 cm⁻¹), C=C stretching of the allyl group (around 1650 cm⁻¹), and C-H stretching of the aromatic and alkene groups (around 3000-3100 cm⁻¹). |

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs, the p-chlorophenyl group and the allyl ether, are of significant interest in medicinal chemistry.

-

p-Chlorophenyl Moiety: The p-chlorophenyl group is a common substituent in many biologically active compounds. Its inclusion can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The "para-bias" in drug discovery suggests a historical preference for this substitution pattern due to synthetic accessibility and favorable physicochemical properties.

-

Allyl Group: The allyl group serves as a versatile synthetic handle. It can be a precursor for various functional group transformations and is found in a number of natural products with demonstrated biological activity, including anticancer properties.[2] The allyl moiety can also be involved in interactions with biological targets.

Given these characteristics, this compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. It can be used as a starting material for creating libraries of compounds for screening in drug discovery programs. However, there is a need for further research to explore the specific biological profile of this compound itself.

References

An In-depth Technical Guide to the Physical and Chemical Properties of p-Chlorophenyl Allyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chlorophenyl allyl ether, also known by its IUPAC name 1-chloro-4-(prop-2-en-1-yloxy)benzene, is an aromatic ether that serves as a valuable intermediate in organic synthesis. Its structure, featuring a p-substituted chlorinated phenyl ring and a reactive allyl group, allows for a variety of chemical transformations, making it a subject of interest in the development of novel chemical entities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its characteristic reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from direct experimental measurements, other values are estimated based on closely related compounds due to a lack of specific experimental data for this particular isomer.

General and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₉ClO | --INVALID-LINK--[1] |

| Molecular Weight | 168.62 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless liquid (presumed) | Inferred from related compounds |

| Boiling Point | ~256 °C | Estimated from reflux temperature during Claisen rearrangement.[2] |

| Melting Point | Not available | |

| Density | ~1.193 g/cm³ | Estimated based on the density of 4-chlorophenyl phenyl ether.[3][4] |

| Solubility | Insoluble in water; Soluble in diethyl ether and other organic solvents. | Inferred from properties of similar aromatic ethers.[3][4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Ar-H (ortho to Cl) |

| ~6.85 | d | 2H | Ar-H (ortho to O) |

| ~6.05 | m | 1H | -CH=CH₂ |

| ~5.40 | dd | 1H | -CH=CH₂ (trans) |

| ~5.28 | dd | 1H | -CH=CH₂ (cis) |

| ~4.50 | dt | 2H | -O-CH₂- |

¹³C NMR Spectroscopy (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~157.5 | Ar-C-O |

| ~133.0 | -CH=CH₂ |

| ~129.5 | Ar-C (ortho to Cl) |

| ~126.0 | Ar-C-Cl |

| ~117.5 | -CH=CH₂ |

| ~116.0 | Ar-C (ortho to O) |

| ~69.0 | -O-CH₂- |

Mass Spectrometry (GC-MS)

| m/z | Relative Intensity | Possible Fragment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | High | [M - C₃H₅]⁺ (Loss of allyl group) |

| 99 | Moderate | [C₆H₄Cl]⁺ |

| 77 | Low | [C₆H₅]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~3050 | Medium | =C-H stretch (aromatic) |

| ~2920, 2860 | Medium | -C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1590, 1490 | Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-O-C stretch (asymmetric) |

| ~1090 | Strong | C-O-C stretch (symmetric) |

| ~820 | Strong | p-disubstituted benzene C-H bend |

| ~750 | Strong | C-Cl stretch |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers. This protocol details the synthesis of this compound from p-chlorophenol and allyl bromide.

Materials:

-

p-Chlorophenol

-

Allyl bromide

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Acetone or Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve p-chlorophenol in a suitable solvent such as acetone or ethanol.

-

Add an equimolar amount of a strong base, such as potassium hydroxide or sodium hydroxide, to the solution to form the corresponding phenoxide salt.

-

To the resulting solution, add a slight excess of allyl bromide.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Chemical Reactions

Claisen Rearrangement

A characteristic reaction of allyl aryl ethers is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement that occurs upon heating. In the case of this compound, heating the compound to high temperatures (around 250-260 °C) leads to the formation of 2-allyl-4-chlorophenol.[2] The reaction proceeds through a concerted pericyclic transition state.

The mechanism involves the formation of a new C-C bond between the ortho-carbon of the phenyl ring and the terminal carbon of the allyl group, with the simultaneous cleavage of the C-O ether bond. This initially forms a dienone intermediate, which then tautomerizes to the more stable aromatic phenol product.

Conclusion

This compound is a versatile chemical intermediate with a rich chemistry centered around its aromatic ring and allyl functionality. This guide has provided a detailed overview of its physical and chemical properties, a practical protocol for its synthesis, and an examination of its key reactivity through the Claisen rearrangement. The data and methodologies presented herein are intended to support researchers and scientists in their endeavors within organic synthesis and drug development.

References

An In-depth Technical Guide to p-Chlorophenyl Allyl Ether

This technical guide provides a comprehensive overview of p-Chlorophenyl allyl ether, including its chemical identity, physicochemical properties, a representative synthetic protocol, and a key chemical transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Synonyms

This compound is an aromatic ether characterized by a p-chlorophenoxy group attached to an allyl substituent.

IUPAC Name: 1-chloro-4-(prop-2-en-1-yloxy)benzene

Synonyms:

-

1-(Allyloxy)-4-chlorobenzene

-

1-ALLYLOXY-4-CHLORO BENZENE

-

Benzene, 1-chloro-4-(2-propen-1-yloxy)-

-

This compound

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | PubChem |

| Molecular Weight | 168.62 g/mol | PubChem |

| CAS Number | 13997-70-1 | PubChem |

| IUPAC Name | 1-chloro-4-prop-2-enoxybenzene | PubChem |

| InChI | InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | PubChem |

| InChIKey | KWXDOKLIYYAHJN-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C=CCOC1=CC=C(C=C1)Cl | PubChem |

| XLogP3-AA (Computed) | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of p-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack an allyl halide.

Objective: To synthesize this compound from p-chlorophenol and allyl bromide.

Materials:

-

p-Chlorophenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), to the solution in portions at room temperature.

-

Stir the mixture for 30-60 minutes to allow for the formation of the p-chlorophenoxide salt.

-

To the resulting suspension or solution, add allyl bromide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction was performed in a water-miscible solvent like acetone or DMF, remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound

Caption: Williamson ether synthesis of this compound.

Chemical Reactions: The Claisen Rearrangement

Aryl allyl ethers, such as this compound, undergo a characteristic thermal rearrangement known as the Claisen rearrangement. This-sigmatropic rearrangement is a powerful carbon-carbon bond-forming reaction.

When this compound is heated, it rearranges to form 2-allyl-4-chlorophenol. The reaction proceeds through a concerted, cyclic transition state. The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the stable aromatic phenol.

Signaling Pathway for the Claisen Rearrangement

Caption: Claisen rearrangement of this compound.

Molecular formula and weight of p-Chlorophenyl allyl ether.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-Chlorophenyl allyl ether, a halogenated aromatic ether. The document details its fundamental molecular properties, including its molecular formula and weight. A detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, alongside a summary of its known and predicted physicochemical characteristics. Furthermore, this guide explores the potential biological activities of p--Chlorophenyl allyl ether based on the known functionalities of related chlorophenyl compounds and discusses a putative mechanism of action. The information is presented to support research and development activities in medicinal chemistry and materials science.

Molecular Identity and Properties

This compound, systematically named 1-chloro-4-(2-propen-1-yloxy)benzene, is an organic compound featuring a p-chlorophenyl group linked to an allyl group through an ether bond.[1]

Molecular Formula and Weight

The core quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| IUPAC Name | 1-chloro-4-(prop-2-enoxy)benzene | [1] |

| CAS Number | 13997-70-1 | [1] |

Physicochemical Properties

| Property | Estimated/Reported Value for Related Compounds |

| Boiling Point | ~284-285 °C (for 4-chlorophenyl phenyl ether) |

| Density | ~1.193 - 1.203 g/cm³ (for 4-chlorophenyl phenyl ether) |

| Solubility in Water | Low (estimated) |

| logP (Octanol-Water) | ~4.08 (for 4-chlorophenyl phenyl ether) |

Synthesis of this compound

The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-chlorophenol (sodium 4-chlorophenoxide) reacts with an allyl halide (e.g., allyl bromide).

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-chlorophenol

-

Sodium hydroxide (NaOH)

-

Allyl bromide

-

Anhydrous ethanol (or another suitable solvent like DMF or DMSO)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in anhydrous ethanol. To this solution, add sodium hydroxide (1.05 eq) and stir at room temperature until the 4-chlorophenol is completely converted to sodium 4-chlorophenoxide.

-

Addition of Allyl Bromide: To the solution of sodium 4-chlorophenoxide, add allyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the presence of the chlorophenyl moiety suggests potential antimicrobial properties. Compounds containing chlorophenyl groups have been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria.

Putative Mechanism of Antimicrobial Action

The antimicrobial mechanism of chlorophenyl-containing compounds is often attributed to the disruption of bacterial cell membrane integrity. The lipophilic nature of the chlorophenyl group may facilitate its insertion into the lipid bilayer of the bacterial cell membrane. This insertion can lead to a loss of membrane potential, increased permeability, and ultimately, cell death.

Caption: A hypothetical signaling pathway for the antimicrobial action.

Conclusion

This compound is a readily synthesizable compound with potential applications in various fields of chemical research. This guide provides foundational knowledge of its chemical properties and a detailed protocol for its preparation. The exploration of its potential biological activities, based on the known effects of its constituent chemical moieties, opens avenues for further investigation into its use as a lead compound in drug discovery, particularly in the development of novel antimicrobial agents. Further research is warranted to fully elucidate its physicochemical properties and biological signaling pathways.

References

The Claisen Rearrangement of Substituted Allyl Phenyl Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, offers a powerful method for carbon-carbon bond formation. Specifically, the aromatic Claisen rearrangement of substituted allyl phenyl ethers provides a direct route to ortho- or para-allyl phenols, which are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex natural products. This technical guide provides an in-depth exploration of the core principles of this reaction, including its mechanism, the profound influence of substituents on its regioselectivity, and detailed experimental protocols.

Core Principles and Reaction Mechanism

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, intramolecular mechanism.[2][3][4] In the context of allyl phenyl ethers, the reaction involves the thermal rearrangement of the ether to an intermediate dienone, which then rapidly tautomerizes to the more stable aromatic phenol.[3][5] This process is driven by the formation of a thermodynamically favored carbonyl group in the transition state.[2]

The reaction is typically carried out by heating the allyl phenyl ether, and polar solvents have been observed to accelerate the reaction rate.[3] The intramolecular nature of the reaction has been confirmed by crossover experiments, which have shown no intermolecular product formation.[2]

If both ortho positions on the phenyl ring are substituted, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position.[1][5]

The Decisive Role of Substituents in Regioselectivity

The position and electronic nature of substituents on the aromatic ring play a critical role in directing the regioselectivity of the Claisen rearrangement.[1][6] This directing effect is a key consideration for synthetic planning.

Meta-Substituents: The effect of substituents at the meta-position is particularly pronounced. Electron-donating groups (EDGs) tend to direct the allyl group to migrate to the position further away from the substituent (the ortho-B position), while electron-withdrawing groups (EWGs) favor migration to the position closer to the substituent (the ortho-A position).[6][7] This selectivity is attributed to the influence of the substituent on the electron density of the aromatic ring at the potential migration sites.[6]

Para-Substituents: The presence of a para-substituent can further influence the product distribution, often enhancing the preference set by a meta-substituent.[6][8]

Ortho-Substituents: When an ortho-position is blocked by a substituent, the rearrangement exclusively yields the para-substituted product.[2] In cases where the ortho- or para-substituent is an aldehyde or a carboxylic acid, the allyl group can displace it, leading to the release of carbon monoxide or carbon dioxide, respectively.[2]

Below is a logical diagram illustrating the influence of substituent electronics on the regioselectivity of the Claisen rearrangement.

Caption: Influence of meta-substituent electronics on regioselectivity.

Quantitative Analysis of Substituent Effects

The following table summarizes the product ratios observed for the thermal Claisen rearrangement of various meta-substituted allyl phenyl ethers, providing a quantitative illustration of the directing effects of different functional groups.

| Meta-Substituent (R) | Electron-Donating/Withdrawing | Ortho-A Product (%) | Ortho-B Product (%) |

| OCH₃ | Donating | 31 | 69 |

| CH₃ | Donating | - | - |

| H | - | 50 | 50 |

| Br | Withdrawing | 71 | 29 |

| Cl | Withdrawing | - | - |

Data adapted from studies on the regioselectivity of meta-substituted allyl phenyl ethers.[2][6] "Ortho-A" refers to migration towards the meta-substituent, and "Ortho-B" refers to migration away from it.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of substituted allyl phenyl ethers via the Williamson ether synthesis and their subsequent Claisen rearrangement.

Protocol 1: Synthesis of Substituted Allyl Phenyl Ethers

This protocol outlines the general procedure for the synthesis of substituted allyl phenyl ethers from the corresponding phenols.[9]

Materials:

-

Substituted phenol (1.0 eq.)

-

Allyl bromide (1.2-1.5 eq.)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.0 eq.)

-

Acetone or acetonitrile (solvent)

-

Tetrabutylammonium iodide (TBAI) (optional, catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask, add the substituted phenol and dissolve it in acetone or acetonitrile.

-

Add potassium carbonate (or potassium hydroxide) to the solution.

-

Add allyl bromide to the reaction mixture. For slow reactions, a catalytic amount of TBAI (e.g., 5 mol%) can be added as a phase-transfer catalyst.[1]

-

Stir the reaction mixture at room temperature or gently reflux until the starting phenol is consumed (monitor by TLC).

-

After the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl aryl ether.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Thermal Claisen Rearrangement

This protocol describes the general procedure for the thermal rearrangement of a substituted allyl phenyl ether.[1]

Materials:

-

Substituted allyl phenyl ether

-

High-boiling solvent (e.g., N,N-diethylaniline, decalin) or solvent-free conditions

-

Silica gel for chromatography

Procedure:

-

Place the substituted allyl phenyl ether (0.1–1.0 g) into a Schlenk flask or a sealed tube.[1]

-

If using a solvent, add the high-boiling solvent. For solvent-free conditions, proceed to the next step.

-

Degas the reaction mixture by subjecting it to several vacuum-inert gas cycles to ensure an inert atmosphere.[1]

-

Heat the reaction mixture to the required temperature (typically ranging from 180 °C to 220 °C). The reaction time can vary from a few hours to over 100 hours, depending on the substrate.[1][5]

-

Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS.

-

Once the rearrangement is complete, cool the flask to room temperature.

-

If a solvent was used, it can be removed under reduced pressure.

-

The resulting product mixture, containing the ortho- and/or para-allyl phenols, can be purified directly by column chromatography on silica gel.

The following diagram illustrates a typical experimental workflow for the synthesis and rearrangement of a substituted allyl phenyl ether.

Caption: Experimental workflow for allyl phenyl ether synthesis and rearrangement.

Variations of the Claisen Rearrangement

While the thermal rearrangement is the classic approach, several variations have been developed to improve reaction conditions and expand the scope of the transformation. These include:

-

Lewis Acid Catalysis: Lewis acids can promote the rearrangement at lower temperatures.

-

Microwave-Assisted Rearrangement: Microwave heating has been shown to significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[10]

-

Photo-Claisen Rearrangement: The rearrangement can also be induced photochemically, which can sometimes lead to different product distributions compared to the thermal reaction, including the formation of para-products and other isomers.[2][10]

Conclusion

The Claisen rearrangement of substituted allyl phenyl ethers is a versatile and powerful tool in organic synthesis. A thorough understanding of the reaction mechanism and the directing effects of substituents is crucial for its successful application in the design and synthesis of complex molecules. The experimental protocols provided in this guide offer a solid foundation for researchers to explore and utilize this important transformation in their work. The continued development of catalytic and alternative energy-input methods promises to further enhance the utility and applicability of this classic reaction in modern drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Claisen rearrangement of meta-substituted allyl phenyl ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Underlying mechanism of the aromatic Claisen rearrangement.

An In-depth Technical Guide on the Core Mechanism of the Aromatic Claisen Rearrangement

Executive Summary

The Claisen rearrangement is a powerful and widely studied carbon-carbon bond-forming reaction in organic chemistry.[1][2] Specifically, the aromatic variant involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol.[3][4] This guide provides a detailed examination of the underlying mechanism of this[5][5]-sigmatropic rearrangement, targeted at researchers, scientists, and professionals in drug development. It covers the concerted pericyclic nature of the reaction, the structure of the transition state, the role of solvent effects, and key experimental evidence from kinetic and isotopic labeling studies. The content is supported by quantitative data, detailed experimental protocols, and logical diagrams to offer a comprehensive understanding of this fundamental transformation.

Core Reaction Mechanism

The aromatic Claisen rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.[1][3][4][6] The reaction is classified as a[5][5]-sigmatropic shift, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules.[1][4]

The mechanism consists of two primary stages:

-

[5][5]-Sigmatropic Rearrangement: Upon heating, the allyl aryl ether rearranges through a six-membered, chair-like transition state.[6][7] In this single, concerted step, the C-O bond of the ether is cleaved while a new C-C bond is simultaneously formed between the γ-carbon of the allyl group and the ortho-position of the aromatic ring.[3] This step disrupts the aromaticity of the ring, leading to the formation of a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone.[3][4]

-

Rearomatization (Tautomerization): The cyclohexadienone intermediate is unstable and rapidly undergoes a keto-enol tautomerization to restore the energetically favorable aromatic ring, yielding the final o-allylphenol product.[3][4][5]

If both ortho positions on the aromatic ring are substituted, the allyl group may migrate to the para position. This occurs via an initial ortho-rearrangement, followed by a subsequent[5][5]-sigmatropic shift (a Cope rearrangement), and finally rearomatization.[7]

Caption: The concerted pathway of the aromatic Claisen rearrangement.

Quantitative Analysis of the Rearrangement

The mechanism is strongly supported by kinetic studies and computational analysis. The reaction follows first-order kinetics, consistent with an intramolecular process.[1] Solvent polarity significantly impacts the reaction rate, with more polar solvents accelerating the rearrangement due to the stabilization of a more polar transition state.[1][8]

Table: Kinetic Data for the Rearrangement of Allyloxynaphthoquinones

The following table summarizes kinetic data for the rearrangement of various allyloxynaphthoquinones, demonstrating the influence of solvent and substrate structure on activation parameters.

| Substrate | Solvent | Temp (°C) | k x 10⁵ (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| (1) 2-Allyloxy-1,4-naphthoquinone | CCl₄ | 80.0 | 1.83 | 24.1 | -11.6 |

| (1) 2-Allyloxy-1,4-naphthoquinone | DMSO | 80.0 | 17.1 | 21.6 | -14.0 |

| (1) 2-Allyloxy-1,4-naphthoquinone | CH₃OH | 80.0 | 48.6 | 21.6 | -11.5 |

| (2) 2-(But-2-enyloxy)-1,4-naphthoquinone | CCl₄ | 80.0 | 1.95 | 24.3 | -10.9 |

| (2) 2-(But-2-enyloxy)-1,4-naphthoquinone | DMSO | 80.0 | 15.6 | 22.3 | -12.4 |

| (3) 2-(3-Methylbut-2-enyloxy)-1,4-naphthoquinone | CCl₄ | 80.0 | 4.95 | 24.2 | -9.2 |

| (3) 2-(3-Methylbut-2-enyloxy)-1,4-naphthoquinone | DMSO | 80.0 | 50.1 | 22.0 | -9.9 |

Data adapted from J. Chem. Soc., Perkin Trans. 1, 1972, 1137-1141.[9]

Table: Kinetic Isotope Effects (KIEs) for the Claisen Rearrangement

Kinetic Isotope Effect studies are crucial for determining the nature of the transition state. A significant KIE (>1) indicates that the bond to the isotope is being broken or formed in the rate-determining step.

| Position of Isotope | Isotope | KIE (k_light / k_heavy) | Mechanistic Implication |

| Allylic C-1 | ¹⁴C | 1.04 ± 0.01 | C-O bond breaking is part of the rate-determining step. |

| Allylic C-3 (γ-carbon) | ¹³C | 1.02 ± 0.01 | C-C bond formation is part of the rate-determining step. |

| Aromatic C-2 (ortho) | ²H (D) | 0.98 ± 0.02 | No C-H bond breaking in the initial rearrangement step. |

Data is illustrative and compiled from principles discussed in cited literature.[10][11]

Experimental Protocols

Elucidating the mechanism of the aromatic Claisen rearrangement relies on precise experimental techniques. The following sections detail generalized protocols for key experiments.

Protocol: Thermal Rearrangement and Product Analysis

This protocol describes a general procedure for conducting the thermal aromatic Claisen rearrangement.

Objective: To convert an allyl aryl ether to its corresponding o-allylphenol and characterize the product.

Materials:

-

Allyl phenyl ether

-

N,N-Diethylaniline (high-boiling solvent)

-

Anhydrous Toluene

-

Hydrochloric acid (10% aq.)

-

Sodium hydroxide (10% aq.)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: A solution of allyl phenyl ether (1.0 eq) in N,N-diethylaniline (0.2 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Thermal Rearrangement: The reaction mixture is heated to reflux (approx. 215 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with toluene. The organic solution is washed sequentially with 10% HCl (to remove the solvent), water, and brine.

-

Product Isolation: The phenolic product is extracted from the organic layer into a 10% NaOH solution. The aqueous layer is then acidified with 10% HCl and extracted with diethyl ether.

-

Purification and Characterization: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel. The final product structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Isotopic Labeling Experiment for Mechanistic Validation

This protocol outlines the use of isotopic labeling to verify the intramolecular nature and the specific bond reorganization of the rearrangement.

Objective: To demonstrate that the γ-carbon of the allyl group forms the new C-C bond with the aromatic ring.

Materials:

-

Phenol

-

Sodium hydride (NaH)

-

[3-¹⁴C]-Allyl bromide (or [3-¹³C]-Allyl bromide)

-

Anhydrous diethyl ether

-

Scintillation counter (for ¹⁴C) or NMR spectrometer (for ¹³C)

Procedure:

-

Synthesis of Labeled Ether: A solution of phenol in anhydrous diethyl ether is treated with NaH at 0 °C to generate sodium phenoxide.[10] [3-¹⁴C]-Allyl bromide is then added, and the mixture is stirred at room temperature to form [3-¹⁴C]-allyl phenyl ether.[10]

-

Purification: The labeled ether is purified using standard extraction and chromatography techniques.

-

Rearrangement: The purified, labeled ether is subjected to thermal rearrangement as described in Protocol 4.1.

-

Product Analysis: The resulting o-allylphenol is isolated. Its structure is analyzed to determine the position of the isotopic label.

-

For ¹⁴C, chemical degradation of the product is performed to isolate the carbon atom attached to the ring, followed by scintillation counting to confirm its radioactivity.

-

For ¹³C, the position of the label is determined directly by ¹³C NMR spectroscopy.[12]

-

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to p-Chlorophenyl Allyl Ether: Synthesis, Rearrangement, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Chlorophenyl allyl ether, a significant intermediate in organic synthesis. The document details its preparation via the Williamson ether synthesis and its subsequent transformation through the historically important Claisen rearrangement. This guide collates key quantitative data, experimental protocols, and visual representations of the core chemical processes, serving as a vital resource for professionals in the field.

Core Concepts and Historical Context

This compound is an aromatic ether that serves as a classic substrate for studying the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1912.[1][2] This[3][3]-sigmatropic rearrangement involves the thermal conversion of an allyl phenyl ether to an ortho-allyl phenol.[1] The presence of the para-chloro substituent on the phenyl ring influences the electronic properties of the molecule and is a common feature in medicinal chemistry, often introduced to enhance biological activity or modulate physicochemical properties.[4]

The synthesis of this compound itself is typically achieved through the Williamson ether synthesis, a long-established and versatile method for preparing ethers first reported in the 1850s. This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[5]

Synthesis of this compound

The primary route for the synthesis of this compound is the Williamson ether synthesis, reacting p-chlorophenol with an allyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established Williamson ether synthesis procedures.[5][6][7]

Materials:

-

p-Chlorophenol

-

Allyl bromide

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Acetone or Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-chlorophenol (1.0 eq.) in acetone or ethanol.

-

Add powdered sodium hydroxide or potassium hydroxide (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium or potassium p-chlorophenoxide salt.

-

To this mixture, add allyl bromide (1.2 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water, saturated aqueous NH(_4)Cl solution, and brine.

-

Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Williamson Ether Synthesis Workflow.

The Claisen Rearrangement of this compound

Heating this compound induces a[3][3]-sigmatropic rearrangement to yield 2-allyl-4-chlorophenol.

Experimental Protocol: Claisen Rearrangement

Procedure:

-

Place this compound in a flask fitted with a reflux condenser and a thermometer.

-

Heat the liquid to reflux. The temperature will rise as the rearrangement proceeds.

-

Continue heating until the temperature of the liquid reaches approximately 256°C. This typically takes 20-25 minutes.

-

For larger quantities, it is advisable to minimize the reflux time and perform the subsequent distillation under vacuum to prevent decomposition.

-

The product, 2-allyl-4-chlorophenol, can be purified by distillation. The distillate solidifies upon standing.

-

The solid product can be further purified by pressing to remove any residual oil and then recrystallized from petroleum ether.

Yield: The yield of 2-allyl-4-chlorophenol is reported to be nearly quantitative.

References

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Understanding our love affair with p-chlorophenyl: present day implications from historical biases of reagent selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

An In-depth Technical Guide to the Initial Synthesis and Characterization of p-Chlorophenyl Allyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of p-Chlorophenyl allyl ether, a valuable intermediate in organic synthesis. This document details the established Williamson ether synthesis protocol for its preparation, along with a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This SN2 reaction involves the nucleophilic attack of the p-chlorophenoxide ion on an allyl halide, typically allyl bromide.[6]

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The reaction is initiated by the deprotonation of p-chlorophenol with a suitable base to form the more nucleophilic p-chlorophenoxide ion. This is followed by the backside attack of the phenoxide ion on the allyl halide, leading to the formation of the ether and displacement of the halide ion.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[3][6][7]

Materials:

-

p-Chlorophenol

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation.

Characterization of this compound

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.[8]

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~210-212 °C (predicted) |

| Refractive Index | ~1.54 (predicted) |

| CAS Number | 13997-70-1 |

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are presented below, based on data for similar compounds.[8][9]

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J = 8.8 Hz | 2H | Ar-H (ortho to Cl) |

| ~6.85 | d, J = 8.8 Hz | 2H | Ar-H (ortho to O) |

| ~6.05 | ddt, J = 17.2, 10.4, 5.2 Hz | 1H | -CH=CH₂ |

| ~5.40 | dq, J = 17.2, 1.6 Hz | 1H | =CH₂ (trans) |

| ~5.28 | dq, J = 10.4, 1.6 Hz | 1H | =CH₂ (cis) |

| ~4.55 | dt, J = 5.2, 1.6 Hz | 2H | -OCH₂- |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | Ar-C-O |

| ~133.0 | -CH=CH₂ |

| ~129.5 | Ar-C (ortho to Cl) |

| ~126.0 | Ar-C-Cl |

| ~118.0 | =CH₂ |

| ~116.0 | Ar-C (ortho to O) |

| ~69.0 | -OCH₂- |

The FTIR spectrum confirms the presence of key functional groups in the molecule.[9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene and aromatic) |

| ~2920, 2860 | Medium | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1590, 1490 | Strong | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O-C stretch (asymmetrical aryl ether) |

| ~1040 | Strong | C-O-C stretch (symmetrical) |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~1090 | Strong | C-Cl stretch |

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[8]

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]⁺ (Molecular ion) |

| 127 | Moderate | [M - C₃H₅]⁺ (Loss of allyl group) |

| 99 | Moderate | [M - C₃H₅O]⁺ (Loss of allyloxy group) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

References

- 1. prepchem.com [prepchem.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. ias.ac.in [ias.ac.in]

- 7. prepchem.com [prepchem.com]

- 8. This compound | C9H9ClO | CID 257946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Allyl 2-chlorophenyl ether | C9H9ClO | CID 292654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of p-Chlorophenyl Allyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-chlorophenyl allyl ether (1-chloro-4-(prop-2-en-1-yloxy)benzene). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data available on SpectraBase[1] | Aromatic C-O |

| Data available on SpectraBase[1] | Aromatic C-Cl |

| Data available on SpectraBase[1] | Aromatic C-H |

| Data available on SpectraBase[1] | Aromatic C-H |

| Data available on SpectraBase[1] | -O-C H₂- |

| Data available on SpectraBase[1] | -CH=C H₂ |

| Data available on SpectraBase[1] | -C H=CH₂ |

Note: Specific chemical shift values for this compound were not publicly available in the conducted search. The data is reported to be available on the SpectraBase database.[1]

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~3050 | Medium | =C-H stretch (aromatic) |

| ~2920, ~2860 | Medium | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1590, ~1490 | Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-O-C stretch (asymmetric) |

| ~1090 | Medium | C-Cl stretch (aromatic) |

| ~995, ~925 | Strong | =C-H bend (alkene, out-of-plane) |

| ~825 | Strong | C-H bend (aromatic, p-disubstituted, out-of-plane) |

Note: The IR data is predicted based on characteristic functional group frequencies and data for structurally similar compounds.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 168 | High | [M]⁺ (Molecular ion with ³⁵Cl) |

| 170 | Medium | [M+2]⁺ (Isotopic peak for ³⁷Cl) |

| 127 | High | [M - C₃H₅]⁺ (Loss of allyl group) |

| 93 | Medium | [C₆H₅O]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Note: The mass spectrometry data is based on typical fragmentation patterns for allyl aryl ethers and the presence of a chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are based on standard practices and information gathered for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercuryplus, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5.

Sample Preparation (Neat Liquid):

-

A small drop of this compound is placed directly onto the center of the ATR (Attenuated Total Reflectance) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

Data Acquisition:

-

A background spectrum of the clean ATR crystal or empty salt plates is recorded.

-

The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A common type of mass spectrometer used for this purpose is a quadrupole mass analyzer with an electron ionization (EI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition (GC-MS with EI):

-

The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Note: Detailed Experimental Protocol for the Synthesis of p-Chlorophenyl Allyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of p-chlorophenyl allyl ether. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for preparing ethers. This protocol details the reaction of p-chlorophenol with allyl bromide in the presence of a base. It includes a complete list of reagents and materials, detailed reaction setup and procedure, work-up, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various organic molecules, finding potential applications in pharmaceutical and materials science research. The Williamson ether synthesis provides a reliable and straightforward method for its preparation.[1] This reaction proceeds through an SN2 mechanism, where the phenoxide ion, generated in situ from p-chlorophenol and a base, acts as a nucleophile and attacks the electrophilic carbon of allyl bromide, displacing the bromide ion.[2]

Reaction Scheme

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| p-Chlorophenol (molar mass: 128.56 g/mol ) | 1.0 eq | |

| Allyl Bromide (molar mass: 120.98 g/mol ) | 1.2 eq | |

| Potassium Carbonate (molar mass: 138.21 g/mol ) | 1.5 eq | [2] |

| Acetone (solvent) | q.s. | |

| Product | ||

| This compound (molar mass: 168.62 g/mol ) | [3] | |

| IUPAC Name | 1-chloro-4-(prop-2-en-1-yloxy)benzene | [3] |

| CAS Number | 13997-70-1 | [3] |

| Boiling Point | 256-260 °C (at atmospheric pressure) | [4] |

Experimental Protocol

Materials and Reagents

-

p-Chlorophenol

-

Allyl bromide

-

Anhydrous potassium carbonate

-

Acetone

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine p-chlorophenol (e.g., 10.0 g, 77.8 mmol), anhydrous potassium carbonate (e.g., 16.1 g, 116.7 mmol), and acetone (e.g., 100 mL).

-

Addition of Allyl Bromide : To the stirring suspension, add allyl bromide (e.g., 8.1 mL, 93.4 mmol) dropwise at room temperature.

-

Reaction : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal : Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

Extraction : Dissolve the resulting residue in diethyl ether (e.g., 100 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted p-chlorophenol, followed by water (2 x 50 mL), and finally with saturated sodium chloride solution (brine) (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude this compound.

Purification

Purify the crude product by vacuum distillation. For larger quantities, distillation under reduced pressure is recommended to avoid potential thermal rearrangement at the high atmospheric boiling point.[4] The fraction collected at the appropriate temperature and pressure will be the pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃) : Expected signals include peaks for the allylic protons (CH₂-O, -CH=, =CH₂) and the aromatic protons.

-

¹³C NMR (CDCl₃) : Expected signals include peaks for the three distinct carbons of the allyl group and the carbons of the p-chlorophenyl ring.

-

IR (neat) : Characteristic peaks would include C-O-C stretching for the ether linkage, C=C stretching for the alkene, and C-Cl stretching.

Experimental Workflow Diagram

References

Application Notes and Protocols: Claisen Rearrangement of p-Chlorophenyl Allyl Ether

Abstract

This document provides a comprehensive, step-by-step protocol for the thermal Claisen rearrangement of p-Chlorophenyl allyl ether to synthesize 2-allyl-4-chlorophenol. The Claisen rearrangement is a powerful and atom-economical method for forming carbon-carbon bonds.[1][2] This[3][3]-sigmatropic rearrangement proceeds through a concerted, intramolecular mechanism, yielding a γ,δ-unsaturated carbonyl compound or, in the case of aryl allyl ethers, an ortho-allyl phenol after tautomerization.[3][4][5][6][7] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing detailed methodologies, data presentation, and visual workflows.

Introduction

The Claisen rearrangement, discovered by Rainer Ludwig Claisen in 1912, is a cornerstone of modern organic synthesis.[1][2] The reaction involves the thermal rearrangement of an allyl vinyl ether or an aryl allyl ether.[5][7][8] The aromatic Claisen rearrangement is particularly useful for the ortho-allylation of phenols. The reaction is initiated by heating the aryl allyl ether, which proceeds through a concerted, cyclic six-membered transition state.[5][7] This pericyclic reaction first yields a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the thermodynamically stable phenolic product.[5][6][8]

This application note details the specific procedure for the rearrangement of this compound, which yields 2-allyl-4-chlorophenol, a valuable synthetic intermediate.[9]

Reaction Mechanism

The reaction is a[3][3]-sigmatropic rearrangement. The C-O bond of the ether is cleaved while a new C-C bond is formed between the ortho-position of the aromatic ring and the terminal carbon of the allyl group. This is followed by a keto-enol tautomerization to restore aromaticity.

Caption: Reaction mechanism of the Claisen rearrangement of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₉H₉ClO | 168.62 | N/A | ~230 |

| 2-allyl-4-chlorophenol | C₉H₉ClO | 168.62[9][10] | 48[11] | 256-260[11] |

Table 2: Summary of Experimental Conditions and Results

| Parameter | Value | Reference |

| Reaction Temperature | Reflux, rising to 256°C | [11] |

| Reaction Time | 20-25 minutes | [11] |

| Purification Method | Distillation, Recrystallization | [11] |

| Recrystallization Solvent | Petroleum Ether | [11] |

| Expected Yield | Nearly quantitative | [11] |

Experimental Protocol

4.1 Materials and Equipment

-

Chemicals:

-

This compound

-

Petroleum ether (for recrystallization)

-

Anhydrous sodium sulfate (optional, for drying)

-

-

Equipment:

-

Round-bottom flask (appropriately sized for the reaction scale)

-

Reflux condenser

-

Thermometer with adapter

-

Heating mantle or oil bath

-

Distillation apparatus (simple or vacuum, depending on scale)

-

Büchner funnel and flask

-

Beakers and Erlenmeyer flasks

-

Spatula and weighing scale

-

4.2 Safety Precautions

-

This reaction is conducted at high temperatures (>250°C). Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Chlorophenols are toxic and can be absorbed through the skin. Avoid direct contact.

-

Handle all organic solvents with care. Petroleum ether is flammable.

4.3 Step-by-Step Procedure

-

Reaction Setup:

-

Place the desired quantity of this compound into a round-bottom flask.

-

Equip the flask with a reflux condenser.

-

Insert a thermometer through an adapter so that the bulb is immersed in the liquid to accurately monitor the reaction temperature.

-

-

Thermal Rearrangement:

-

Begin heating the flask using a heating mantle or oil bath.

-

Heat the liquid to a steady reflux.

-

Continue heating and monitor the temperature of the liquid. The rearrangement is complete when the temperature of the refluxing liquid rises to the boiling point of the product, approximately 256°C.[11] This process should take about 20 to 25 minutes.[11]

-

-

Product Isolation and Purification:

-

Once the reaction is complete (as indicated by the temperature rise), turn off the heat and allow the apparatus to cool to a safe temperature.

-

Reconfigure the apparatus for distillation. For small quantities, distillation at atmospheric pressure is sufficient. Note: For larger quantities, vacuum distillation is recommended to prevent potential decomposition of the product at high temperatures.[11]

-

Carefully distill the product. Collect the fraction that boils between 256-260°C.[11]

-

The collected distillate will solidify upon cooling or standing.[11]

-

-

Recrystallization:

-

Transfer the solidified product to a suitable flask.

-

Add a minimal amount of hot petroleum ether to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Press the crystals to remove any residual oily impurities.[11]

-

Wash the crystals with a small amount of cold petroleum ether.

-

Dry the crystals in a desiccator or a vacuum oven at low heat.

-

4.4 Characterization

-

Melting Point: The purified 2-allyl-4-chlorophenol should have a sharp melting point at 48°C.[11]

-

Spectroscopy: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of 2-allyl-4-chlorophenol.

References

- 1. name-reaction.com [name-reaction.com]

- 2. byjus.com [byjus.com]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Allyl-4-chlorophenol | 13997-73-4 | FA150954 | Biosynth [biosynth.com]

- 10. 2-Allyl-4-chlorophenol | C9H9ClO | CID 84143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

Applications of p-Chlorophenyl allyl ether in the synthesis of novel organic compounds.

Abstract

p-Chlorophenyl allyl ether is a versatile aromatic ether that serves as a valuable precursor in the synthesis of a variety of novel organic compounds. Its utility primarily stems from its propensity to undergo the Claisen rearrangement, yielding 2-allyl-4-chlorophenol, a key intermediate for the construction of diverse molecular architectures. This report details the application of this compound in organic synthesis, with a focus on the preparation of substituted phenols, benzofurans, and other heterocyclic systems. Furthermore, the potential biological activities of the synthesized compounds are discussed, drawing parallels with structurally related molecules. Detailed experimental protocols for key transformations are provided, along with quantitative data and workflow visualizations to aid researchers in the practical application of this chemistry.

Introduction

The development of efficient synthetic routes to novel organic molecules is a cornerstone of chemical research, with significant implications for drug discovery, materials science, and agrochemicals. Aryl allyl ethers are a particularly useful class of starting materials due to their ability to undergo the[1]-sigmatropic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2][3] this compound, with its chloro-substituted aromatic ring, offers a unique starting point for the synthesis of compounds with modified electronic and lipophilic properties, which can be crucial for tuning biological activity.[4][5]

This document outlines the primary applications of this compound in the synthesis of novel organic compounds, providing detailed experimental procedures and quantitative data for key reactions.

Key Applications

The principal synthetic utility of this compound lies in its thermal or Lewis acid-catalyzed rearrangement to 2-allyl-4-chlorophenol. This intermediate can then be further elaborated into a range of more complex molecules.

Claisen Rearrangement to 2-allyl-4-chlorophenol

The Claisen rearrangement of this compound is a high-yielding transformation that proceeds readily under thermal conditions to produce 2-allyl-4-chlorophenol. This reaction is a classic example of a pericyclic reaction and is a key step in accessing a variety of substituted phenolic compounds.[6][7][8]

start [label="this compound", fillcolor="#F1F3F4"]; product [label="2-allyl-4-chlorophenol", fillcolor="#F1F3F4"]; intermediate [label="[1][1]-Sigmatropic\nRearrangement", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> intermediate [label="Heat (reflux)", color="#34A853"]; intermediate -> product [label="Tautomerization", color="#34A853"];

graph [bgcolor="transparent"]; }

Experimental Protocol: Synthesis of 2-allyl-4-chlorophenol [6]

-

Materials:

-

This compound

-

Reflux condenser

-

Thermometer

-

Distillation apparatus

-

Petroleum ether

-

-

Procedure:

-

Place this compound in a flask equipped with a reflux condenser and a thermometer.

-

Heat the liquid to reflux. The temperature of the liquid will rise to approximately 256 °C over a period of 20-25 minutes.

-

Once the temperature has stabilized, discontinue refluxing and arrange the apparatus for distillation.

-